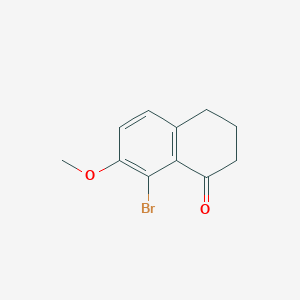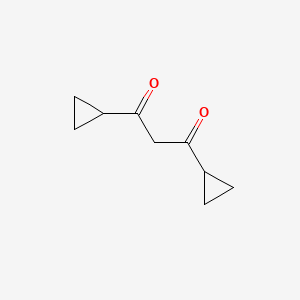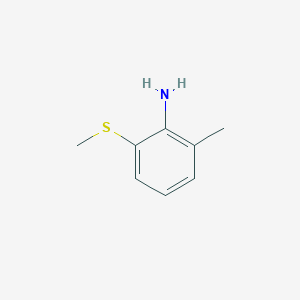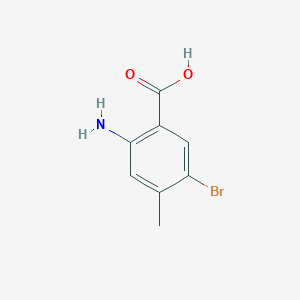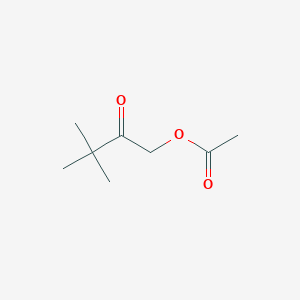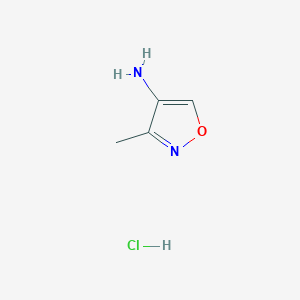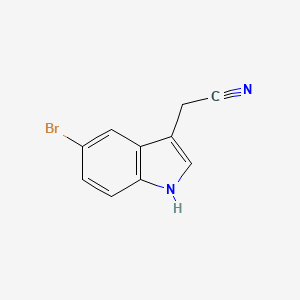
3-Ethyl-4-methylaniline
Overview
Description
3-Ethyl-4-methylaniline is a chemical compound with the molecular formula C9H13N . It has a molecular weight of 135.21 and is a liquid at room temperature .
Synthesis Analysis
The synthesis of 3-Ethyl-4-methylaniline can be achieved through the methylation of anilines . This process involves the use of cyclometalated ruthenium complexes . The methylation proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .Molecular Structure Analysis
The molecular structure of 3-Ethyl-4-methylaniline is represented by the InChI code: 1S/C9H13N/c1-3-8-6-9(10)5-4-7(8)2/h4-6H,3,10H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving 3-Ethyl-4-methylaniline primarily involve its methylation . This process is facilitated by cyclometalated ruthenium complexes . The reaction proceeds through a hydrogen autotransfer procedure .Physical And Chemical Properties Analysis
3-Ethyl-4-methylaniline is a liquid at room temperature . It has a molecular weight of 135.21 .Scientific Research Applications
Methylation of Anilines
3-Ethyl-4-methylaniline can be used in the methylation of anilines. Cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
Synthesis of 3,4-Dihydroquinazolines
3-Ethyl-4-methylaniline can be used in the synthesis of 3,4-dihydroquinazolines. Nitroalkanes activated with polyphosphoric acid serve as efficient electrophiles in reactions with various nucleophilic amines . This strategy was employed to develop an innovative synthetic approach towards 3,4-dihydroquinazolines from readily available 2-(aminomethyl)anilines .
Uncatalyzed Reactions
3-Ethyl-4-methylaniline can be used in un-catalyzed reactions. These include direct nucleophilic substitution and nucleophilic substitution through aryne intermediates .
Nitroarene Reduction
3-Ethyl-4-methylaniline can be used in the reduction of nitroarenes . This is a crucial step in the synthesis of anilines .
Mechanism of Action
The mechanism of action for the methylation of anilines involves a multistep reaction sequence starting from easily accessible and often inexpensive alcohols . Using a transition metal catalyst, the alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation .
Safety and Hazards
The safety data sheet for 3-Ethyl-4-methylaniline indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335, H412 . These represent various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation, and harmful to aquatic life with long lasting effects .
Future Directions
properties
IUPAC Name |
3-ethyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-6-9(10)5-4-7(8)2/h4-6H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPYKGJAQCIPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551805 | |
| Record name | 3-Ethyl-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-methylaniline | |
CAS RN |
104715-64-2 | |
| Record name | 3-Ethyl-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 3-ethyl-4-methylaniline into the uracil scaffold affect the antibacterial activity of the resulting compounds?
A: The research demonstrates that incorporating 3-ethyl-4-methylaniline at the 6-position of the uracil ring is crucial for the inhibitory activity against bacterial DNA polymerase IIIC (pol IIIC) and the growth of Gram-positive bacteria. [] The study synthesized a series of 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAUs) and found that many acted as potent competitive inhibitors of pol IIIC, a key enzyme in bacterial DNA replication. The presence of 3-ethyl-4-methylaniline, along with specific 3-substituents on the uracil ring, was essential for this inhibitory activity and the observed antibacterial effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





